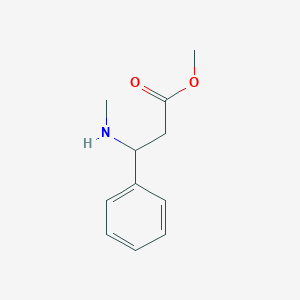

Methyl-3-methylamino-3-phenylpropionate

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 3-(methylamino)-3-phenylpropanoate |

InChI |

InChI=1S/C11H15NO2/c1-12-10(8-11(13)14-2)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3 |

InChI Key |

UJWXABCCNFNPRE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CC(=O)OC)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Modifications in the Amino Group

a) Methyl (3S)-3-Boc-amino-3-phenylpropionate

- Structure: Features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety.

- Key Properties: CAS: 190189-97-0 | Mol. Formula: C₁₅H₂₁NO₄ | Mol. Weight: 279.33 g/mol The Boc group enhances stability during synthetic steps, preventing unwanted side reactions. Used in peptide synthesis and as a precursor for chiral building blocks .

b) Methyl (3S)-3-amino-3-phenylpropionate

- Structure: Lacks the methyl group on the amino moiety.

- Key Properties: CAS: 37088-66-7 | Mol. Formula: C₁₀H₁₃NO₂ | Mol. Weight: 179.22 g/mol Higher polarity compared to the methylamino derivative due to the primary amine. Intermediate in synthesizing β-amino acid derivatives and enzyme inhibitors .

c) Methyl-3-methylamino-3-phenylpropionate

- Key Properties: Hypothetical Mol. Formula: C₁₁H₁₅NO₂ (estimated) | Mol.

Substituent Variations on the Phenyl Ring

a) Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride

- Structure : Methoxy (-OCH₃) substituent at the phenyl ring’s meta-position.

- Key Properties: CAS: 1269634-11-8 | Mol. Formula: C₁₁H₁₆ClNO₃ | Mol. Hydrochloride salt form improves aqueous solubility .

b) Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate

- Structure : Trifluoromethyl (-CF₃) substituent at the meta-position.

- Key Properties: Mol. Formula: C₁₁H₁₂F₃NO₂ | Mol. Weight: 247.21 g/mol The electron-withdrawing -CF₃ group reduces electron density on the phenyl ring, affecting π-π stacking interactions in drug-receptor binding .

c) (S)-3-Amino-3-(4-bromophenyl)propionic acid

Ester Group Variations

a) Ethyl 3-[(3,5-dimethylphenyl)amino]propionate

- Structure : Ethyl ester (vs. methyl) and dimethylphenyl substituents.

- Dimethylphenyl group introduces steric hindrance, affecting substrate-enzyme interactions .

Preparation Methods

Reaction Conditions and Optimization

The hydrogenation step employs palladium-based catalysts under hydrogen pressures ranging from 0.7 to 1.0 MPa. Temperature control is critical, with optimal yields achieved at 70°C. Post-hydrogenation, the crude product is purified via solvent extraction (ethyl acetate) and recrystallization using hexane, achieving purities up to 98%. A comparative analysis of experimental batches reveals yield variations tied to pressure and temperature:

| Embodiment | Hydrogen Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 1.0 | 70 | 52 | 96 |

| 2 | 0.7 | 30 | 65 | 96 |

| 3 | 1.0 | 70 | 70 | 98 |

Higher pressures and temperatures generally correlate with improved yields, though excessive heat risks side reactions, necessitating precise control.

Purification and Byproduct Management

The hydrochloride intermediate is neutralized using 30% potassium hydroxide, followed by ethyl acetate extraction. Residual solvents are removed via vacuum distillation, and recrystallization in hexane further refines the product. This step eliminates impurities such as unreacted acetophenone and dimeric byproducts, which are common in Mannich reactions.

A third method, cited in Chemistry Letters (1985), employs reductive amination of β-keto esters. While specifics are sparing, the general pathway entails:

-

Condensation of methyl acetoacetate with benzaldehyde to form a β-keto ester.

-

Reaction with methylamine to generate an imine intermediate.

-

Catalytic hydrogenation to reduce the imine to the target amine.

This method’s advantage lies in its modularity, allowing substitution of aldehydes and amines to diversify products. However, competing side reactions—such as over-reduction of the ketone or premature hydrolysis—require careful catalyst selection (e.g., Raney nickel or platinum oxide) and inert atmospheres.

Comparative Analysis of Synthetic Routes

| Method | Yield Range (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | 48–70 | 93–98 | Byproduct formation at high temperatures |

| Esterification | 70–90* | 90–95* | Acid handling; equilibrium limitations |

| Reductive Amination | 60–75* | 85–92* | Imine stability; catalyst cost |

*Estimated based on analogous reactions.

Catalytic hydrogenation offers the highest purity and scalability but demands specialized equipment for high-pressure conditions. Esterification is operationally simpler but struggles with equilibrium-driven yield caps. Reductive amination balances versatility and efficiency but faces cost barriers from catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.